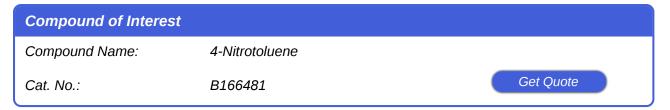


The Toxicological Profile of 4-Nitrotoluene: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **4-nitrotoluene** (CAS No. 99-99-0), a significant intermediate in the chemical industry. This document synthesizes available data on its physical and chemical properties, toxicokinetics, and various toxicological endpoints, including acute, subchronic, chronic, genetic, and reproductive toxicity. Detailed experimental methodologies for key studies are provided, and metabolic and toxicity pathways are illustrated to facilitate a deeper understanding of its mechanism of action.

Physical and Chemical Properties

4-Nitrotoluene is a pale yellow crystalline solid with a weak, aromatic odor.[1][2] It is sparingly soluble in water but soluble in organic solvents such as ethanol, ether, and benzene.[1][3] Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of **4-Nitrotoluene**



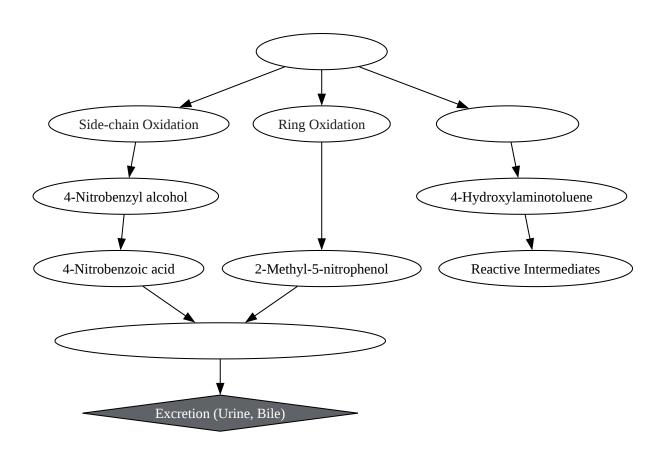
Property	Value	Reference(s)
Molecular Formula	C7H7NO2	[4]
Molecular Weight	137.14 g/mol	[4][5]
Melting Point	51.3 - 54 °C	[2][6][7]
Boiling Point	238 °C	[2]
Density	1.1038 - 1.392 g/mL at 25 °C	[2][3]
Vapor Pressure	5 mm Hg at 85 °C	[3]
Vapor Density	4.7 (air = 1)	[3]
Flash Point	106 °C	[3]
Solubility in Water	Insoluble	[1][3]
log Kow	2.37	[1]
Henry's Law Constant	5.63 x 10 ⁻⁶ atm-m³/mol at 25°C	[1]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

4-Nitrotoluene can be rapidly absorbed through the skin, gastrointestinal tract, and respiratory system.[3][6] Following absorption, it is distributed throughout the body.[6] The primary metabolic pathway involves the oxidation of the side-chain methyl group or the aromatic ring, followed by conjugation with glucuronic acid and sulfates, leading to renal excretion.[6] In rats, enterohepatic circulation has also been observed.[6]

The metabolism of **4-nitrotoluene** is a critical determinant of its toxicity. The reduction of the nitro group can lead to the formation of reactive intermediates. The major metabolites identified in rats are 4-nitrobenzoic acid, 4-acetamidobenzoic acid, and 4-nitrohippuric acid.[1][8] In mice, the primary metabolites are conjugation products of 2-methyl-5-nitrophenol and 4-nitrohippuric acid.[8]





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Toxicological Profile Acute Toxicity

4-Nitrotoluene is toxic by inhalation, in contact with skin, and if swallowed.[3][5] The primary acute effect is methemoglobinemia, leading to cyanosis.[6] Clinical signs following oral doses near or exceeding the LD50 values include tachypnea, wheezing, somnolence, and cyanosis. [6]

Table 2: Acute Toxicity of 4-Nitrotoluene



Route	Species	Value	Reference(s)
Oral LD50	Rat	1960 - 4700 mg/kg bw	[6][9]
Dermal LD50	Rat	> 750 mg/kg bw	[6][10][11]
Dermal LD50	Rabbit	> 20,000 mg/kg bw	[6]
Inhalation LC50	Rat	> 851 mg/m³/4h	[6]

Irritation and Sensitization

4-Nitrotoluene is not irritating to the skin and eyes of rabbits.[6] It was also not found to be a skin sensitizer in guinea pigs in the Buehler test and the Single Injection Adjuvant Test (SIAT). [6]

Subchronic and Chronic Toxicity

Repeated dose studies in rats have shown that **4-nitrotoluene** can cause hematopoiesis and hemosiderin pigment accumulation in the spleen.[6] At higher, systemically toxic exposure levels, testicular degeneration in males and lengthened estrous cycles in females have been observed.[6] A 13-week feeding study in rats noted methemoglobinemia at a concentration of 10,000 ppm.[6]

Table 3: Subchronic and Chronic Toxicity of **4-Nitrotoluene** (Rat Feeding Studies)

Study Duration	Effect	NOAEL/LOAEL	Reference(s)
13 weeks	Methemoglobinemia	LOAEL: 10,000 ppm (approx. 680-723 mg/kg bw/day)	[6]
2 years	Hematopoiesis and hemosiderin accumulation in spleen	Effects at all tested dose levels	[6]

Genotoxicity



In vivo, **4-nitrotoluene** did not show genotoxic activity.[6] It did not induce micronuclei in the bone marrow of rats and mice in studies conducted according to OECD TG 474, nor did it induce unscheduled DNA synthesis in rat hepatocytes ex vivo.[6]

Carcinogenicity

The evidence for the carcinogenicity of **4-nitrotoluene** is equivocal.[6][12][13] In a two-year feeding study in male rats, there was equivocal evidence of carcinogenic activity based on increased incidences of subcutaneous skin neoplasms.[6] The International Agency for Research on Cancer (IARC) has classified nitrotoluenes as not classifiable as to their carcinogenicity to humans (Group 3).[12]

Reproductive and Developmental Toxicity

In a Reproductive/Developmental Toxicity Screening Test (OECD TG 421), **4-nitrotoluene** caused a significant reduction in pup body weights at dose levels that also produced maternal toxicity.[6]

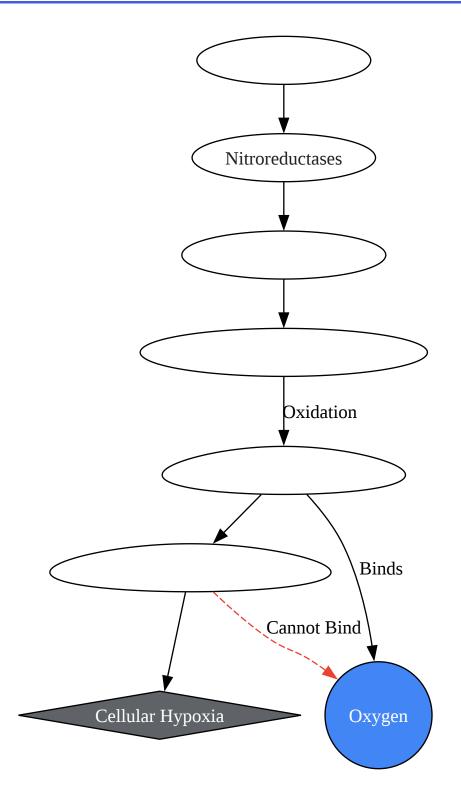
Table 4: Reproductive and Developmental Toxicity of **4-Nitrotoluene** (Rat)

Effect	NOAEL	LOAEL	Reference(s)
Developmental Toxicity	25 mg/kg bw/day	100 mg/kg bw/day	[6]
Maternal Toxicity	-	25 mg/kg bw/day	[6]

Mechanism of Toxicity

The primary mechanism of acute toxicity for **4-nitrotoluene** is the induction of methemoglobinemia. This occurs through the metabolic reduction of the nitro group to nitroso and hydroxylamine intermediates, which then oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to cellular hypoxia.





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The potential carcinogenicity of **4-nitrotoluene** is thought to be related to the metabolic activation of the compound to reactive intermediates that can form DNA adducts, leading to mutations if not repaired.



Experimental Protocols

The toxicological data presented in this guide are based on studies conducted following standardized international guidelines. The key experimental protocols are summarized below.

OECD TG 421: Reproduction/Developmental Toxicity Screening Test

This test provides an initial assessment of the potential effects of a substance on reproductive and developmental parameters.[14][15][16][17]

- Test System: Typically rats.
- Administration: The test substance is administered orally to male and female animals at three or more dose levels, plus a control group. Males are dosed for a minimum of four weeks (including pre-mating, mating, and post-mating periods), and females are dosed throughout the study.
- Observations: Clinical observations, body weight, food consumption, estrous cycles, mating
 performance, fertility, parturition, and litter data (number of pups, viability, and pup body
 weights) are recorded. Gross necropsy and histopathology of reproductive organs are
 performed on parental animals.

OECD TG 474: Mammalian Erythrocyte Micronucleus Test

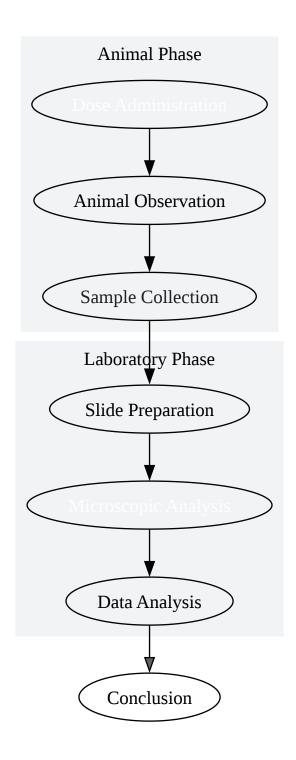
This in vivo test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts.[18][19][20][21][22]

- Test System: Usually rodents (mice or rats).
- Administration: The test substance is administered via an appropriate route, typically gavage
 or intraperitoneal injection, at three or more dose levels with appropriate negative and
 positive controls.
- Procedure: Bone marrow or peripheral blood is collected at specific time points after treatment. The cells are stained, and immature (polychromatic) erythrocytes are scored for



the presence of micronuclei.

 Endpoint: A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates a positive result.



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OECD TG 404: Acute Dermal Irritation/Corrosion

This test assesses the potential of a substance to cause skin irritation or corrosion.[3][11][23] [24][25]

- Test System: Albino rabbits are the preferred species.
- Procedure: A single dose of the test substance is applied to a small area of shaved skin on one or more animals. An untreated area of skin serves as a control. The application site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.
- Observations: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

OECD TG 405: Acute Eye Irritation/Corrosion

This guideline is used to determine the potential of a substance to cause eye irritation or corrosion.[6][9][12][13][26]

- · Test System: Albino rabbits are typically used.
- Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye
 of an animal. The other eye remains untreated as a control.
- Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1,
 24, 48, and 72 hours after application. The severity of the lesions is scored.

OECD TG 406: Skin Sensitization

This test evaluates the potential of a substance to cause skin sensitization (allergic contact dermatitis).[1][2][10][27][28]

- Test System: Guinea pigs are the traditional animal model.
- Methods: The two primary methods are the Guinea Pig Maximization Test (GPMT), which
 uses an adjuvant to enhance the immune response, and the Buehler test, which does not.



- Procedure: The test involves an induction phase where the animals are exposed to the test substance, followed by a rest period, and then a challenge phase where they are reexposed.
- Endpoint: The skin reactions following the challenge exposure are observed and scored. A significantly greater response in the treated group compared to the control group indicates sensitization.

Conclusion

4-Nitrotoluene exhibits a moderate order of acute toxicity, with methemoglobinemia being the primary concern. It is not a significant skin or eye irritant or a skin sensitizer. The evidence for genotoxicity in vivo is negative, and the evidence for carcinogenicity is equivocal. Reproductive and developmental toxicity have been observed at doses that also cause maternal toxicity. The metabolism of **4-nitrotoluene** plays a crucial role in its toxicity, particularly in the formation of methemoglobin. This technical guide provides a consolidated resource for researchers, scientists, and drug development professionals to understand the toxicological profile of **4-nitrotoluene** and to inform risk assessment and safety evaluation processes.

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